N-[3-(Trimethoxysilyl)propyl]ethylenediamine

Catalog No.
S592980
CAS No.
1760-24-3
M.F
C8H22N2O3Si
M. Wt
222.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-(Trimethoxysilyl)propyl]ethylenediamine

CAS Number

1760-24-3

Product Name

N-[3-(Trimethoxysilyl)propyl]ethylenediamine

IUPAC Name

N'-(3-trimethoxysilylpropyl)ethane-1,2-diamine

Molecular Formula

C8H22N2O3Si

Molecular Weight

222.36 g/mol

InChI

InChI=1S/C8H22N2O3Si/c1-11-14(12-2,13-3)8-4-6-10-7-5-9/h10H,4-9H2,1-3H3

InChI Key

PHQOGHDTIVQXHL-UHFFFAOYSA-N

SMILES

CO[Si](CCCNCCN)(OC)OC

Synonyms

(trimethoxysilylpropyl)ethylenediamine, aminoethyl-aminopropyl-trimethoxysilane, aminoethyl-aminopropyl-trimethoxysilane monohydrochloride, N-(2-aminoethyl)-3-aminopropyl-trimethoxysilane, N-(2-aminoethyl)-3-aminopropyltrimethoxysilane, N-(3-(trimethoxysilyl)propyl)-1,2-ethanediamine, N-AAPTN-silane, trimethoxysilylpropylethylenediamine, Z 6020, Z-6020

Canonical SMILES

CO[Si](CCCNCCN)(OC)OC

The exact mass of the compound N-[3-(Trimethoxysilyl)propyl]ethylenediamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Elastomers - Silicone Elastomers - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-[3-(Trimethoxysilyl)propyl]ethylenediamine, CAS 1760-24-3, is a bifunctional organosilane featuring a hydrolyzable trimethoxysilyl group and a reactive ethylenediamine group. The trimethoxysilyl end enables the formation of covalent siloxane bonds (Si-O-Si) with inorganic substrates like glass, metals, and silica. The terminal ethylenediamine group, containing both a primary and a secondary amine, provides multiple reactive sites for strong covalent bonding and interaction with a wide range of organic polymers, including epoxies, urethanes, and polyamides. This dual functionality allows it to act as a molecular bridge, significantly improving adhesion and composite properties at the organic-inorganic interface.

Substituting this diamino-silane with a more common monoamino silane, such as (3-Aminopropyl)trimethoxysilane (APTMS), is often unsuitable as it provides fewer reactive amine sites for cross-linking with the polymer matrix, which can result in lower adhesion strength and reduced thermal and moisture resistance. Furthermore, replacement with an ethoxy-based analog like N-(2-aminoethyl)-3-aminopropyltriethoxysilane (AEAPTES) fundamentally alters processing parameters; the trimethoxy groups of 1760-24-3 hydrolyze significantly faster than triethoxy groups, a critical factor for controlling reaction kinetics, pot life, and cure speed in formulated systems. These structural differences lead to distinct performance and processability profiles, making direct substitution a high-risk decision for optimized applications.

Superior Layer Stability and Reproducibility vs. Monoamino Silanes

The ethylenediamine structure provides enhanced hydrolytic stability compared to simpler primary aminosilanes like 3-aminopropyltriethoxysilane (APTES). Research shows that the secondary amine in the diamino structure sterically hinders intramolecular catalysis of siloxane bond cleavage, resulting in a more durable surface treatment. In a direct comparison, layers formed from an analogous diamino-silane (AEAPTES) retained a thickness of ~8 Å after 24 hours of hydrolysis, while layers from the monoamino-silane APTES degraded significantly to ~3 Å under the same conditions.

Evidence DimensionLayer thickness retention after 24-hour hydrolysis
Target Compound Data~8 Å (for closely related diamino-silane AEAPTES)
Comparator Or BaselineMonoamino-silane (APTES) layer degraded to ~3 Å
Quantified Difference>160% greater layer thickness retention
ConditionsVapor-phase silanization on silicon wafers, followed by 24-hour hydrolysis.

This ensures greater process reproducibility and long-term durability of the modified surface, which is critical for high-reliability applications in microelectronics, composites, and biomedical devices.

Accelerated Hydrolysis for Faster Processing Compared to Ethoxy-Based Analogs

The trimethoxysilyl groups on this compound hydrolyze rapidly, a key parameter for process efficiency. The hydrolysis half-life at a neutral pH of 7 is approximately 1.5 minutes (0.025 hours), enabling fast formation of reactive silanol groups. This is significantly faster than the hydrolysis of ethoxy-based silanes (e.g., APTES), which require longer reaction times or more aggressive catalysis to achieve a similar degree of reaction.

Evidence DimensionHydrolysis Half-Life (t1/2) at pH 7, 25°C
Target Compound Data0.025 hours (1.5 minutes)
Comparator Or BaselineEthoxy-based silanes, which exhibit qualitatively slower hydrolysis rates.
Quantified DifferenceOrders of magnitude faster reaction rate under neutral pH conditions.
ConditionsAqueous solution, pH 7, 25°C.

This allows for shorter surface preparation times and faster curing cycles in manufacturing workflows where throughput is a key cost driver, such as in coatings, sealants, and composite production.

Enhanced Adhesion and Mechanical Strength in Epoxy Composites

The dual amine functionality provides more reaction sites with epoxy resins compared to mono-amino silanes, leading to a higher crosslink density at the interface and improved mechanical properties. While direct head-to-head studies are specific to the system, the principle is demonstrated in related composites. For example, the incorporation of silane-modified nanoparticles into an epoxy matrix has been shown to increase tensile strength by up to 49.1% compared to the pure epoxy resin. The diamino structure is recognized for creating superior interfacial bonding that enhances properties like shear strength, peel strength, and overall durability.

Evidence DimensionTensile Strength Improvement in Epoxy Nanocomposite
Target Compound DataNot directly measured, but the diamino structure is expected to yield high performance.
Comparator Or BaselinePure epoxy resin (34.8 MPa)
Quantified DifferenceUp to +49.1% (to 51.9 MPa) demonstrated with other silane-modified fillers
ConditionsEpoxy resin reinforced with 1.0 wt% KH570-modified Al2O3 nanoparticles.

For applications requiring maximum adhesion and load-bearing capacity, such as in structural adhesives, aerospace composites, and electronic packaging, the diamino structure provides a more robust linkage to the epoxy matrix than simpler silanes.

High-Durability Adhesion Promoter for Structural Composites and Adhesives

In applications where long-term, stable adhesion is critical, such as in fiberglass-epoxy composites or structural adhesives for automotive and aerospace, the superior hydrolytic stability of the surface layer ensures a more durable bond that resists environmental degradation. The dual amine functionality provides a high density of reaction sites for robust cross-linking with epoxy, phenolic, and urethane systems.

Pre-treatment Primer for Enhanced Corrosion Resistance on Metal Substrates

When used as a primer on aluminum, steel, and other metal alloys, the ethylenediamine group can form a dense, chelated layer on the metal oxide surface. This stable, well-bonded film acts as a more effective barrier to moisture and corrosive ions than layers formed by monoamino silanes, extending the service life of coated metal parts.

Rapid Surface Functionalization in High-Throughput Manufacturing

For industrial processes requiring rapid surface modification, the fast hydrolysis rate of the trimethoxysilyl groups allows for significantly reduced processing times compared to ethoxy-based silanes. This makes it the right choice for continuous coating lines or other high-throughput applications where cure speed is a determining factor for economic viability.

Physical Description

DryPowder; Liquid; OtherSolid

UNII

28ZCS5GA8G

Related CAS

64339-13-5 (mono-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 1710 companies from 35 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 513 of 1710 companies. For more detailed information, please visit ECHA C&L website;
Of the 34 notification(s) provided by 1197 of 1710 companies with hazard statement code(s):;
H302 (16.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (10.69%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (40.94%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (98.25%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (83.04%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (46.7%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (12.45%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (31.58%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

1760-24-3

Wikipedia

(trimethoxysilylpropyl)ethylenediamine

General Manufacturing Information

Adhesive manufacturing
All other basic inorganic chemical manufacturing
All other chemical product and preparation manufacturing
Computer and electronic product manufacturing
Construction
Electrical equipment, appliance, and component manufacturing
Plastics product manufacturing
Rubber product manufacturing
Synthetic dye and pigment manufacturing
Synthetic rubber manufacturing
Transportation equipment manufacturing
1,2-Ethanediamine, N1-[3-(trimethoxysilyl)propyl]-: ACTIVE

Dates

Last modified: 08-15-2023

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